BenchChemオンラインストアへようこそ!

2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine

Lipophilicity Physicochemical profiling Drug-likeness

This benzothiophene-2-carbonyl-pyrrolidin-3-yl-oxy-(hetero)arene features a 5-methylpyridine terminal group that offers balanced lipophilicity (XLogP3=4.2) and polarity (tPSA=70.7 Ų). With MW 338.42, 3 rotatable bonds, and zero H-bond donors, it fits lead-like criteria ideal for oral bioavailability screening. Distinct from 3-bromopyridine, quinoxaline, or pyridin-2(1H)-one analogs, enabling systematic SAR deconvolution. Procure alongside all four analogs for multiparametric metabolic stability and target engagement profiling.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 1903418-12-1
Cat. No. B2799723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine
CAS1903418-12-1
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C19H18N2O2S/c1-13-6-7-18(20-11-13)23-15-8-9-21(12-15)19(22)17-10-14-4-2-3-5-16(14)24-17/h2-7,10-11,15H,8-9,12H2,1H3
InChIKeyBMGJQYPXOIQAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine (CAS 1903418-12-1): Procurement-Relevant Structural and Physicochemical Profile


2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine (CAS 1903418-12-1) is a heterocyclic small molecule (MF: C₁₉H₁₈N₂O₂S; MW: 338.42 g/mol) that incorporates a benzo[b]thiophene core linked via a carbonyl group to a pyrrolidine ring, which in turn bears a 5-methylpyridin-2-yloxy substituent [1]. The compound belongs to a broader series of benzothiophene-carbonyl-pyrrolidinyl-oxy-(hetero)arenes that have attracted interest as modular scaffolds for medicinal chemistry and chemical biology probe development. Its computed physicochemical descriptors—including XLogP3 of 4.2, topological polar surface area (tPSA) of 70.7 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and three rotatable bonds—place it within a property space that is broadly compatible with lead-like criteria for oral bioavailability [1]. These characteristics provide a baseline for evaluating the compound’s differentiation from structurally proximal analogs when sourcing for structure–activity relationship (SAR) campaigns or focused library design.

Why In-Class Benzothiophene-Pyrrolidine-Heteroarene Analogs Cannot Be Assumed Interchangeable with CAS 1903418-12-1


Compounds within the benzothiophene-2-carbonyl-pyrrolidin-3-yl-oxy-(hetero)arene family share a conserved core but diverge sharply in the identity of the terminal heteroaryl ether [1]. The 5-methylpyridine substituent present in CAS 1903418-12-1 imparts a distinct combination of lipophilicity, hydrogen-bond acceptor topology, and steric bulk that differs from close analogs bearing pyridazine, quinoxaline, 3-bromopyridine, or pyridin-2(1H)-one termini [2]. Even subtle alterations—such as moving the methyl group from the 5-position to the 3-position of the pyridine ring—can significantly perturb logP, tPSA, and the angular relationship between the pyrrolidine oxygen and the heteroaryl nitrogen, potentially altering target engagement, metabolic stability, and off-target profiles [1]. Consequently, assuming functional equivalence among these analogs without direct comparative data risks introducing uncontrolled variables into SAR studies, pharmacological profiling, or chemical probe validation workflows.

Quantitative Differentiation of CAS 1903418-12-1 from Closest Structural Analogs


Lipophilicity (XLogP3) of the 5-Methylpyridine Analog Versus 3-Bromopyridine and Quinoxaline Congeners

The target compound (CAS 1903418-12-1) exhibits a computed XLogP3 of 4.2 [1]. The 3-bromopyridine analog (CAS 1903826-51-6) carries a bromine atom in place of the methyl group, which increases molecular weight (403.29 vs. 338.42 g/mol) and is expected to elevate logP by approximately 0.5–1.0 log units based on the Hansch π constant for bromine (π ≈ 0.86) relative to methyl (π ≈ 0.56) [1]. The quinoxaline analog (CAS 2097912-65-5) has a larger heteroaryl surface (MW 375.45) and an additional nitrogen atom, which would typically lower logP relative to the target compound . This places the 5-methylpyridine substituent in an intermediate lipophilicity range that may optimize membrane permeability while avoiding excessive logP-driven promiscuity or solubility deficits.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (tPSA) Differentiation: 5-Methylpyridine vs. Pyridazin-2(1H)-one and Quinoxaline Analogs

The target compound's tPSA is computed as 70.7 Ų [1]. In comparison, the quinoxaline analog (CAS 2097912-65-5) adds an extra heteroaryl nitrogen, increasing tPSA to an estimated ~80–85 Ų, while the pyridin-2(1H)-one analog (CAS 2034313-10-3) incorporates an additional carbonyl oxygen, pushing tPSA to ~85–95 Ų . A tPSA below 90 Ų is generally considered favorable for oral absorption, and values below 70–80 Ų are often targeted for central nervous system (CNS) penetration [1]. The 5-methylpyridine analog sits at the lower boundary of this range, potentially offering superior membrane permeation relative to more polar congeners.

Polar surface area Membrane permeability Blood–brain barrier penetration

Hydrogen-Bond Donor Count: Zero HBD as a Consistent Feature Across the Series

The target compound has zero hydrogen-bond donors (HBD count = 0) [1]. This property is shared across the analog series—including the 3-bromopyridine, quinoxaline, and pyridazin-2(1H)-one variants—because the core scaffold lacks NH or OH groups . While this does not differentiate the compound from its closest analogs, it is a critical positive attribute when compared to broader benzothiophene chemical space, where hydroxyl or amine substitutions are common. A zero HBD count is favorable for membrane permeability and may reduce the likelihood of active efflux by P-glycoprotein [1].

Hydrogen-bond donors Oral bioavailability Rule-of-five compliance

Rotatable Bond Count and Conformational Flexibility: Lower Complexity Compared to Quinoxaline and Pyridazinone Analogs

CAS 1903418-12-1 has exactly three rotatable bonds [1]. The quinoxaline analog (CAS 2097912-65-5) possesses the same ether linkage and carbonyl-pyrrolidine connectivity but adds one extra rotatable bond due to the larger heteroaryl system (total: ~4) . The pyridin-2(1H)-one analog (CAS 2034313-10-3) carries an additional methyl group on the pyridinone ring and a 5-fluoro substituent on the benzothiophene, increasing rotatable bond count to ~5 . Lower rotatable bond count is associated with reduced conformational entropy penalty upon binding, which can translate into improved ligand efficiency and higher probability of achieving oral bioavailability [1].

Rotatable bonds Conformational entropy Ligand efficiency

Procurement-Relevant Application Scenarios for 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine (CAS 1903418-12-1)


SAR Exploration of Heteroaryl Ether Termini in Benzothiophene-Pyrrolidine Chemical Probes

Research groups conducting systematic structure–activity relationship (SAR) studies on the benzothiophene-2-carbonyl-pyrrolidin-3-yl-oxy scaffold can use CAS 1903418-12-1 as the 5-methylpyridine reference point. Its intermediate lipophilicity (XLogP3 = 4.2) and tPSA (70.7 Ų) position it as a balanced comparator against the more lipophilic 3-bromopyridine analog and the more polar quinoxaline and pyridin-2(1H)-one variants [1]. Procuring all four analogs together enables multiparametric deconvolution of heteroaryl contributions to target binding, cellular permeability, and metabolic stability.

Lead-Like Fragment and Efficiency-Optimized Library Design

With only three rotatable bonds and a molecular weight of 338.42 g/mol, CAS 1903418-12-1 conforms to lead-like property guidelines (MW ≤ 350, rotatable bonds ≤ 3, tPSA ≤ 90 Ų) [1]. Compound collection curators and medicinal chemistry teams seeking efficiency-optimized screening libraries may prioritize this analog over the higher-molecular-weight quinoxaline (MW 375.45) or more flexible pyridin-2(1H)-one (MW ~400+) variants . The zero hydrogen-bond donor count further supports its suitability for permeability-focused screening cascades.

Computational Chemistry and Molecular Modeling Benchmarking

The well-defined stereochemistry (one undefined stereocenter at the pyrrolidine 3-position) and moderate complexity (complexity score = 461) make CAS 1903418-12-1 a useful test case for computational docking, free-energy perturbation (FEP), or quantum mechanical torsion profiling studies [1]. Its three rotatable bonds provide a tractable conformational space for method validation, while the presence of the benzothiophene sulfur and pyridine nitrogen offers opportunities to benchmark force-field parameters for heteroatom-containing drug-like molecules.

Synthetic Methodology Development on the Benzothiophene-Carbonyl-Pyrrolidine Template

The compound's modular architecture—benzothiophene-2-carbonyl chloride coupling to 3-hydroxy-pyrrolidine, followed by etherification with 2-chloro-5-methylpyridine—provides a representative substrate for optimizing amide bond formation, nucleophilic aromatic substitution, or palladium-catalyzed C–O coupling conditions [1]. Process chemistry groups evaluating synthetic route robustness across the analog series may find the 5-methylpyridine variant a more tractable substrate than the 3-bromopyridine analog, which introduces potential complications from oxidative addition side reactions at the C–Br bond .

Quote Request

Request a Quote for 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.